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Tyrosinase (206-214) (human) -

Tyrosinase (206-214) (human)

Catalog Number: EVT-1181184
CAS Number:
Molecular Formula: C61H83N15O10
Molecular Weight: 1186.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Structural Characterization of Tyrosinase (206-214) (Human)

Primary Structure and Sequence Analysis

Amino Acid Composition and Positional Significance (H-Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe-OH)

The tyrosinase peptide fragment encompassing residues 206-214 in humans possesses the amino acid sequence H-Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe-OH (AFLPWHRLF), representing a critical nine-residue epitope within the full-length enzyme [5]. This specific sequence demonstrates distinctive physicochemical properties arising from its precise amino acid composition. The presence of two aromatic residues (Phe¹ and Phe⁹) creates hydrophobic anchor points essential for molecular recognition. Tryptophan at position 5 (Trp⁵) serves as a central hydrophobic and hydrogen-bonding residue, while histidine at position 6 (His⁶) offers potential for hydrogen bonding and metal ion coordination, albeit not directly involved in copper binding within this isolated fragment. The arginine at position 7 (Arg⁷) provides a crucial positive charge and significant hydrogen-bonding capacity. Alanine (Ala¹) acts as a structurally neutral N-terminal residue, while leucine residues (Leu³ and Leu⁸) and proline (Pro⁴) contribute to the peptide's overall hydrophobicity and conformational rigidity [1] [5].

Table 1: Positional Significance of Amino Acids in Tyrosinase (206-214) (Human)

PositionAmino AcidOne-Letter CodeKey Physicochemical PropertiesFunctional Significance
206AlanineASmall, hydrophobic, neutralN-terminal flexibility, structural neutrality
207PhenylalanineFAromatic, hydrophobicHydrophobic interaction anchor point (N-terminal anchor)
208LeucineLAliphatic, hydrophobicHydrophobic packing, structural stability
209ProlinePCyclic, conformationally restrictedIntroduces backbone rigidity, potential kink site
210TryptophanWAromatic, bulky, hydrophobic, H-bond donor/acceptorCentral hydrophobic core, potential H-bonding interactions
211HistidineHBasic, polar, H-bond donor/acceptor, metal coordinationKey residue for recognition, potential polar interactions
212ArginineRBasic, positively charged, H-bond donorCharge complementarity, extensive H-bonding potential
213LeucineLAliphatic, hydrophobicHydrophobic packing, structural stability
214PhenylalanineFAromatic, hydrophobicHydrophobic interaction anchor point (C-terminal anchor)

Sequence Homology Across Species

Comparative analysis reveals significant conservation of the AFLPWHRLF motif among mammalian tyrosinases, underscoring its functional importance. While the core sequence is highly preserved, subtle variations occur in non-mammalian species. Murine tyrosinase exhibits an identical nonamer sequence (AFLPWHRLF), highlighting evolutionary conservation in rodents. Canine and bovine tyrosinase sequences show minor substitutions near the termini but retain the central WHR motif critical for T-cell recognition. Avian and reptilian tyrosinases display greater divergence, particularly in residues flanking the core WHR triad. This high degree of conservation across mammals, particularly the invariant tryptophan-histidine-arginine (WHR) segment spanning positions 210-212, strongly suggests a conserved functional or structural role beyond its established immunogenicity. The preservation of the hydrophobic phenylalanine anchors (positions 207 and 214) and the central proline-tryptophan-histidine segment further supports the motif's critical role in the enzyme's overall architecture or interaction networks [4].

Secondary and Tertiary Structural Features

Role of Copper-Binding Domains in Catalytic Activity

Although the (206-214) peptide fragment itself does not directly coordinate copper ions, its structural context within the full-length enzyme is intimately linked to tyrosinase's catalytic function. The catalytic core of tyrosinase resides in a binuclear copper center, where each copper ion (CuA and CuB) is coordinated by three conserved histidine residues. While none of these catalytic histidines are located within residues 206-214, this fragment resides in a proximal region that potentially influences the structural integrity or accessibility of the active site. Computational modeling suggests that conformational changes in the region containing the 206-214 loop could affect substrate access to the deeply buried catalytic pocket or modulate interactions between protein domains involved in electron transfer during the hydroxylation and oxidation of phenolic substrates. The hydrophobic character of AFLPWHRLF may facilitate its integration into the protein's core or interaction with membrane-proximal regions, indirectly stabilizing the copper-binding domains [1] [5] [8].

Disulfide Linkages and Structural Stability

The human tyrosinase enzyme relies on disulfide bonding for tertiary structure stabilization and functional integrity. Cysteine residues involved in these linkages are distributed throughout the protein sequence. While the 206-214 fragment lacks cysteine and therefore does not directly participate in disulfide bond formation, its structural stability within the full enzyme is likely influenced by the global disulfide network. Molecular modeling indicates that the AFLPWHRLF sequence forms part of a surface-exposed loop connecting more structured elements like β-sheets or α-helices. The proline residue (Pro²⁰⁹) within this sequence introduces a potential kink point, contributing to the loop's defined conformation. This loop's positioning and stability are potentially modulated by disulfide bonds elsewhere in the protein, which constrain the overall fold and limit the conformational flexibility of inter-domain regions like the one containing residues 206-214. Disruption of critical disulfide bonds in tyrosinase leads to misfolding and loss of enzymatic activity, indirectly affecting the structural presentation of the 206-214 epitope [1] [8].

Computational Modeling and Molecular Dynamics Simulations

Molecular Docking Studies for Inhibitor Binding

Molecular docking simulations have extensively explored the interaction between the AFLPWHRLF peptide and the human leukocyte antigen (HLA) A*24:01 molecule, explaining its role as a T-cell epitope. These studies consistently demonstrate high-affinity binding driven by specific anchor residues. The phenylalanine at position 214 (Phe⁹) acts as the primary C-terminal anchor, occupying the HLA-A24 binding pocket's F pocket. The tyrosine at position 207 (Phe²), while not a canonical HLA-A24 anchor, often contributes to hydrophobic interactions within the B pocket. Crucially, the central tryptophan (Trp²¹⁰) and arginine (Arg²¹²) residues are solvent-exposed within the HLA-peptide complex, forming potential contact points for the T-cell receptor (TCR). Docking studies using the HLA-A24:02 crystal structure (e.g., PDB 3I6L) reveal hydrogen bonding between Arg²¹² and conserved aspartate residues on the HLA α2 helix, while Trp²¹⁰ may engage in hydrophobic or π-stacking interactions. Beyond immunology-focused docking, studies modeling potential inhibitors targeting the full tyrosinase enzyme sometimes analyze regions proximal to residue 206-214. These analyses suggest that small molecules binding near this loop could potentially interfere with substrate access or protein-protein interactions relevant to melanogenesis regulation, although this is not the fragment's primary function [1] [2] [5].

QSAR Analysis of Functional Motifs

Quantitative Structure-Activity Relationship (QSAR) modeling provides insights into the physicochemical determinants of the 206-214 fragment's biological activity, primarily its immunogenicity. Bond-based 2D quadratic fingerprint QSAR studies focus on key molecular descriptors correlated with HLA-A24 binding affinity and TCR recognition. Hydrophobicity parameters (e.g., logP of peptide fragments) consistently emerge as significant positive contributors, aligning with the importance of the hydrophobic phenylalanine anchors. Electronic descriptors related to the partial charge of the arginine guanidinium group and the electron-rich environment of tryptophan and histidine are also crucial, influencing hydrogen bonding and electrostatic complementarity. Molecular shape and branching indices related to the proline residue correlate with conformational constraints affecting presentation. QSAR models employing TOMOCOMD-CARDD (Topological Molecular Computer Design - Computer-Aided Rational Drug Design) atom-based quadratic indices have successfully predicted binding affinities for peptide analogues. These models highlight that modifications at positions 210 (Trp), 211 (His), and 212 (Arg) generally lead to the most significant reductions in predicted binding affinity, confirming their critical role. Substitutions at the anchor positions (207 and 214 Phe) also drastically impair activity, while changes at positions 206 (Ala), 208 (Leu), and 213 (Leu) show more tolerance, allowing for some optimization of peptide stability or solubility without complete loss of function [3] [6] [7].

Table 2: Key QSAR Parameters and Their Role in Predicting Tyrosinase (206-214) Function

QSAR Descriptor CategorySpecific DescriptorsCorrelation with ActivityStructural Interpretation
HydrophobicityCalculated logP (ClogP), MlogPPositive correlationHigh hydrophobicity enhances anchoring in HLA-A24 pockets (B, F)
Electronic PropertiesPartial charge on Arg²¹² Nη atoms, WHR dipole momentPositive correlation for charge, optimal dipoleElectrostatic complementarity to HLA binding groove; H-bonding
Steric/TopologicalKier & Hall shape indices, WHR flexibility indexNegative correlation with excessive bulk/rigidityOptimal steric fit within HLA groove; Pro²⁰⁹ restricts flexibility
Hydrogen BondingNumber of H-bond donors/acceptors in WHR corePositive correlationCritical for TCR engagement (Arg²¹² H-bond donors, His²¹¹ acceptor)
GeometricDistance between Phe²⁰⁷ Cα - Phe²¹⁴ CαOptimal range (10-12 Å)Maintains peptide conformation fitting HLA groove length

Properties

Product Name

Tyrosinase (206-214) (human)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C61H83N15O10

Molecular Weight

1186.4 g/mol

InChI

InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

ZDTHINDBILABAB-WDGXTDPFSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N

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